9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Overview
Description
This compound is also known as tetrabenazine (TBZ) and has been used as a drug for decades . It is a benzoquinolizine that is 1,2,3,4,4a,9,10,10a-octahydrophenanthrene in which the carbon at position 10a is replaced by a nitrogen and which is substituted by an isobutyl group at position 2, an oxo group at position 3, and methoxy groups at positions 6 and 7 .
Synthesis Analysis
Tetrabenazine (TBZ), which contains two chiral centers and is a racemic mix of two stereoisomers, is rapidly and extensively metabolized in vivo to its reduced form, 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido [2,1-a]isoquinolin-2-ol, also known as dihydrotetrabenazine (HTBZ) .Molecular Structure Analysis
The molecular formula of this compound is C17H23NO3 . The InChI code is 1S/C17H23NO3/c1-10(2)5-12-9-18-4-3-11-6-16(20)17(21)7-13(11)14(18)8-15(12)19/h6-7,10,12,14,20-21H,3-5,8-9H2,1-2H3 .Chemical Reactions Analysis
The compound is a potent, reversible inhibitor of catecholamine uptake by vesicular monoamine transporter-2 (VMAT2) (IC50=3.2 nM) and is currently used in the treatment of various hyperkinetic movement disorders .Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.37 .Scientific Research Applications
Antihypertensive Properties
One of the notable applications of compounds similar to 9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is in the development of antihypertensive drugs. For instance, trequinsin, a compound in the same series, has shown effectiveness as an antihypertensive agent and exhibits properties characteristic of an arteriolar dilator. It also acts as a potent inhibitor of both cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).
Chemiluminescence Derivatization in HPLC
Another application is in high-performance liquid chromatography (HPLC) as a derivatization reagent. For example, 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine has been used as a sensitive derivatization reagent for carboxylic acids in HPLC with electrogenerated chemiluminescence detection (Morita & Konishi, 2003).
Alkylation in Organic Synthesis
Compounds in this chemical series have also been studied for their alkylation properties. For example, alkylations of tricyclic lactim ethers have been explored, demonstrating high diastereoselectivity dependent on the electrophile used. This research is significant in the field of organic synthesis (Hätzelt et al., 2002).
Potential Imaging Agent for VMAT2
In the field of nuclear medicine, a derivative, namely (2R,3R,11bR)-9-(3-18F-fluoropropoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, has been investigated as a potential Vesicular Monoamine Transporter 2 (VMAT2) imaging agent. Its biodistribution and radiation dosimetry have been studied, showing promising results for clinical use (Lin et al., 2010).
properties
IUPAC Name |
9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-10(2)5-12-9-18-4-3-11-6-16(20)17(21)7-13(11)14(18)8-15(12)19/h6-7,10,12,14,20-21H,3-5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXSWCIZVQFEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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